

# Application Notes and Protocols for GSK3368715 Radiometric IC50 Determination

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Compound of Interest		
Compound Name:	GSK3368715	
Cat. No.:	B15584202	Get Quote

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### Introduction

GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.[2][3] Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, are responsible for the asymmetric dimethylation of arginine residues.[1][2] Dysregulation of Type I PRMT activity has been implicated in various cancers, making them attractive therapeutic targets.[1] GSK3368715 is an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of GSK3368715 against Type I PRMTs using a radiometric assay, along with an overview of the relevant signaling pathways.

# Target Proteins and Inhibitory Activity of GSK3368715

**GSK3368715** exhibits potent inhibitory activity against several Type I PRMTs. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, have been determined in various biochemical assays.



Target Enzyme	IC50 (nM)	Assay Type
PRMT1	3.1	Radiometric
PRMT3	48	Radiometric
PRMT4 (CARM1)	1148	Radiometric
PRMT6	5.7	Radiometric
PRMT8	1.7	Radiometric
PRMT1	2.3	FlashPlate Assay
PRMT1	65	HotSpot Assay

Table 1: IC50 values of **GSK3368715** against Type I PRMTs. Data compiled from multiple sources.[4][5]

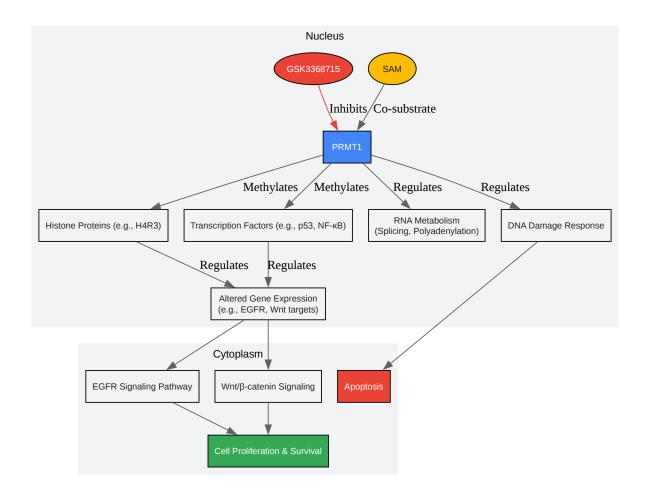
## **Signaling Pathways Modulated by GSK3368715**

Inhibition of Type I PRMTs by **GSK3368715** impacts several critical cellular signaling pathways that are often dysregulated in cancer.

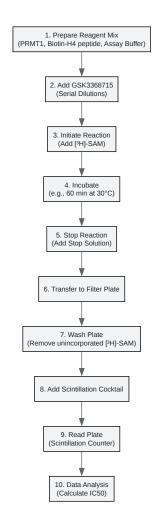
## **PRMT1** and Downstream Signaling

PRMT1, a primary target of **GSK3368715**, plays a crucial role in regulating gene expression and signal transduction. Its inhibition affects pathways integral to cell proliferation, survival, and differentiation.









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